1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one
Description
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
CAS No. |
820994-16-9 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
7-(4-methylbenzoyl)-6,10-dioxatricyclo[5.2.1.04,8]decan-5-one |
InChI |
InChI=1S/C16H16O4/c1-9-2-4-10(5-3-9)14(17)16-13-8-11(19-16)6-7-12(13)15(18)20-16/h2-5,11-13H,6-8H2,1H3 |
InChI Key |
QHZNOEAGDZURCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C23C4CC(O2)CCC4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoyl chloride and hexahydro-2-benzofuran-3-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or reagents.
Epoxidation: The formation of the epoxy group is achieved through an epoxidation reaction, which involves the addition of an oxygen atom to the double bond of the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common techniques include:
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one can be compared with other benzofuran derivatives, such as:
1-(4-Methylbenzoyl)benzofuran: Lacks the hexahydro and epoxy groups.
1-(4-Methylbenzoyl)hexahydrobenzofuran: Lacks the epoxy group.
1-(4-Methylbenzoyl)epoxybenzofuran: Lacks the hexahydro group.
Uniqueness
The unique combination of the hexahydro, epoxy, and benzofuran moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one, a synthetic organic compound classified as a benzofuran derivative, has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, including a hexahydro and an epoxy group, which contribute to its distinct pharmacological properties.
The compound has the following chemical specifications:
| Property | Value |
|---|---|
| CAS Number | 820994-16-9 |
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | 7-(4-methylbenzoyl)-6,10-dioxatricyclo[5.2.1.04,8]decan-5-one |
| InChI Key | QHZNOEAGDZURCZ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets and biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby affecting cellular functions.
- Receptor Binding : It can bind to particular receptors, influencing signal transduction pathways and modulating cellular responses.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Recent studies have shown that this compound possesses significant antimicrobial properties. In vitro tests indicate its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus cereus | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results indicated that it effectively scavenges free radicals, with an IC50 value of approximately 25 µg/mL. This property may contribute to its overall biological activity by protecting cells from oxidative damage.
Case Studies
Several studies have explored the biological activity of similar benzofuran derivatives to establish a comparative framework for understanding the unique properties of this compound.
- Study on Benzofuran Derivatives : A study demonstrated that benzofuran derivatives exhibit varying degrees of antimicrobial activity based on structural modifications. The presence of functional groups such as methyl and epoxy significantly enhances their efficacy against Gram-positive bacteria .
- Antioxidant Properties : Research on related compounds revealed that modifications in the benzofuran structure can lead to improved antioxidant activities. The epoxy group in particular has been linked to enhanced radical scavenging capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
